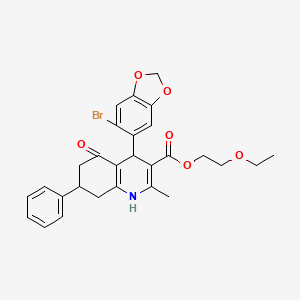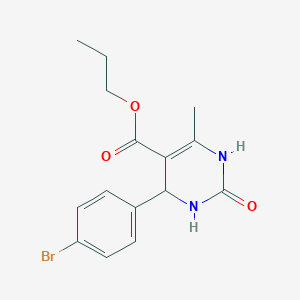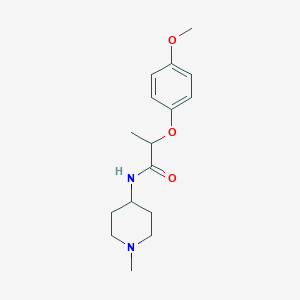![molecular formula C14H16N4O3S B4972958 2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B4972958.png)
2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用机制
The mechanism of action of 2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models. This compound has been shown to have low toxicity and has not been associated with significant side effects in animal studies.
实验室实验的优点和局限性
The advantages of using 2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide in lab experiments include its anti-inflammatory and anti-cancer properties, as well as its low toxicity. This compound has been shown to be effective in reducing inflammation and inhibiting cancer cell growth in vitro and in animal models. However, the limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in humans.
未来方向
There are several potential future directions for the study of 2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide. One direction is to further explore its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Another direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to determine its efficacy and safety in humans and to develop more effective synthesis methods for this compound.
Conclusion:
In conclusion, 2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide is a chemical compound that has potential applications in medical research. This compound has been shown to have anti-inflammatory and anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in humans and to develop more effective synthesis methods for this compound.
合成方法
The synthesis of 2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide involves several steps. The starting material is 2-mercaptobenzothiazole, which is reacted with methylamine to form 2-(methylamino)benzothiazole. This compound is then reacted with 3-methylphenylacetic acid to form 2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylic acid. Finally, this compound is converted to the amide form using appropriate reagents.
科学研究应用
2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide has been studied for its potential applications in medical research. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-(methylamino)-5-[[2-(3-methylphenoxy)acetyl]amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-8-4-3-5-9(6-8)21-7-10(19)17-13-11(12(15)20)18-14(16-2)22-13/h3-6H,7H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLAXKMWIIJZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(N=C(S2)NC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,2S*,4R*)-N-{[2-(1-azocanyl)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4972881.png)
![ethyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4972883.png)
![N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4972889.png)
![ethyl 4-(4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4972894.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)
![4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)
![2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
![N-methyl-1-[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4972963.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide](/img/structure/B4972983.png)